4-(1h-Tetrazol-1-yl)-3-(4-chlorophenyl)butanoic acid
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Overview
Description
4-(1H-Tetrazol-1-yl)-3-(4-chlorophenyl)butanoic acid is a chemical compound characterized by its unique structure, which includes a tetrazole ring and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Tetrazol-1-yl)-3-(4-chlorophenyl)butanoic acid typically involves multiple steps, starting with the formation of the tetrazole ring. One common method is the reaction of 4-chlorobutanoic acid with sodium azide in the presence of a suitable catalyst under controlled conditions.
Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its tetrazole ring is particularly useful in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, 4-(1H-Tetrazol-1-yl)-3-(4-chlorophenyl)butanoic acid can be used as a probe to study enzyme activities and metabolic pathways. Its ability to interact with specific biological targets makes it valuable in drug discovery.
Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its unique structure allows it to bind to specific receptors and modulate biological processes.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of various chemicals. Its versatility and reactivity make it a valuable component in the synthesis of new materials.
Mechanism of Action
The mechanism by which 4-(1H-Tetrazol-1-yl)-3-(4-chlorophenyl)butanoic acid exerts its effects involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzyme active sites and modulate their activity. The chlorophenyl group enhances the compound's specificity and affinity for its targets.
Comparison with Similar Compounds
4-(1H-Tetrazol-5-yl)benzoic acid
4-(1H-Tetrazol-1-yl)aniline
4-(2H-Tetrazol-5-yl)benzoic acid
Uniqueness: 4-(1H-Tetrazol-1-yl)-3-(4-chlorophenyl)butanoic acid stands out due to its unique combination of the tetrazole ring and the chlorophenyl group. This combination provides enhanced reactivity and specificity compared to similar compounds, making it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)-4-(tetrazol-1-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2/c12-10-3-1-8(2-4-10)9(5-11(17)18)6-16-7-13-14-15-16/h1-4,7,9H,5-6H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFUGFJQZIIXAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)CN2C=NN=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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